Benzyl 2-(bromomethyl)benzoate
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Overview
Description
Benzyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C15H13BrO2. It consists of a benzene ring substituted with a bromomethyl group and a benzoate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(bromomethyl)benzoate can be synthesized through the bromination of benzyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of benzylic bromides, including this compound, often involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by selective debromination with diethyl phosphite and N,N-diisopropylethylamine to obtain the desired monobromide in high purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Benzyl 2-(azidomethyl)benzoate, Benzyl 2-(cyanomethyl)benzoate.
Oxidation: Benzyl 2-carboxybenzoate.
Reduction: Benzyl 2-(hydroxymethyl)benzoate.
Scientific Research Applications
Benzyl 2-(bromomethyl)benzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the preparation of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(bromomethyl)benzoate involves its reactivity as a benzylic bromide. The bromine atom in the compound is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Benzyl bromide: An organic compound with the formula C6H5CH2Br, consisting of a benzene ring substituted with a bromomethyl group.
Benzyl 2-(chloromethyl)benzoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 2-(iodomethyl)benzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Benzyl 2-(bromomethyl)benzoate is unique due to its specific reactivity and applications. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
benzyl 2-(bromomethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPXUCYHRQWKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553669 |
Source
|
Record name | Benzyl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115975-28-5 |
Source
|
Record name | Benzyl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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